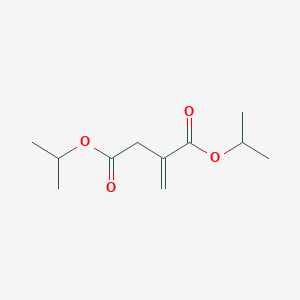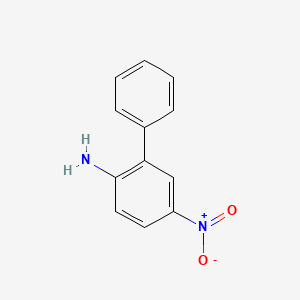![molecular formula C11H14Br2N6O B1616856 [2-(azaniumylamino)-2-oxo-1-(5-phenyl-1,2,4-triazin-3-yl)ethyl]azanium;dibromide CAS No. 69467-37-4](/img/structure/B1616856.png)
[2-(azaniumylamino)-2-oxo-1-(5-phenyl-1,2,4-triazin-3-yl)ethyl]azanium;dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(azaniumylamino)-2-oxo-1-(5-phenyl-1,2,4-triazin-3-yl)ethyl]azanium;dibromide is a complex organic compound that features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(azaniumylamino)-2-oxo-1-(5-phenyl-1,2,4-triazin-3-yl)ethyl]azanium;dibromide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or amidines, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Azaniumylamino Group:
Final Assembly: The final step involves the coupling of the triazine ring with the azaniumylamino group and the phenyl group under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its interactions with biological macromolecules are of particular interest.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications, including its use as an antiviral or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of [2-(azaniumylamino)-2-oxo-1-(5-phenyl-1,2,4-triazin-3-yl)ethyl]azanium;dibromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazine Derivatives: These compounds share the triazine ring structure and exhibit similar chemical reactivity and biological activity.
Phenyl-Substituted Triazines: These compounds have a phenyl group attached to the triazine ring, similar to the compound .
Azaniumylamino-Substituted Compounds: These compounds contain the azaniumylamino group and exhibit similar chemical properties.
Uniqueness
The uniqueness of [2-(azaniumylamino)-2-oxo-1-(5-phenyl-1,2,4-triazin-3-yl)ethyl]azanium;dibromide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
69467-37-4 |
|---|---|
Fórmula molecular |
C11H14Br2N6O |
Peso molecular |
406.08 g/mol |
Nombre IUPAC |
[2-(azaniumylamino)-2-oxo-1-(5-phenyl-1,2,4-triazin-3-yl)ethyl]azanium;dibromide |
InChI |
InChI=1S/C11H12N6O.2BrH/c12-9(11(18)16-13)10-15-8(6-14-17-10)7-4-2-1-3-5-7;;/h1-6,9H,12-13H2,(H,16,18);2*1H |
Clave InChI |
XZYHMEVTWYGASA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)C(C(=O)N[NH3+])[NH3+].[Br-].[Br-] |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=NC(=N2)C(C(=O)N[NH3+])[NH3+].[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![9-fluoro-11-hydroxy-10,17,17-trimethyl-2,6,7,8,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1616787.png)


![3-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B1616792.png)


